GSK2973980A is a novel compound developed by GlaxoSmithKline, primarily aimed at therapeutic applications in the treatment of various diseases. It belongs to a class of compounds that are being investigated for their potential in modulating specific biological pathways. The compound's development is part of ongoing research efforts to enhance drug efficacy and safety profiles.
GSK2973980A was synthesized as part of GlaxoSmithKline's extensive research and development program. The compound has been studied in preclinical and clinical settings, with a focus on its pharmacological properties and therapeutic potential.
GSK2973980A can be classified under small molecule therapeutics, specifically as a potential inhibitor or modulator of certain biological targets. Its classification is based on its chemical structure and mechanism of action, which are designed to interact with specific proteins or pathways within the body.
The synthesis of GSK2973980A involves several key steps that utilize standard organic chemistry techniques. These typically include:
The synthetic pathway has been optimized to maximize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure reproducibility and efficiency.
GSK2973980A has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula and structural representation would typically be derived from spectroscopic data (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry).
GSK2973980A undergoes various chemical reactions that can influence its stability and activity. Key reactions include:
Understanding these reactions is essential for predicting the compound's behavior in biological systems and optimizing its formulation for therapeutic use.
The mechanism of action for GSK2973980A involves its interaction with specific molecular targets within cells. This interaction can lead to modulation of signaling pathways that are implicated in disease processes.
GSK2973980A exhibits specific physical properties that are critical for its formulation and delivery:
Chemical properties such as pKa (acid dissociation constant), logP (partition coefficient), and reactivity with other chemical species are evaluated to predict behavior in biological systems.
GSK2973980A is primarily explored for its potential applications in:
Diacylglycerol O-acyltransferase 1 (DGAT1) is a membrane-bound enzyme that catalyzes the final step of triglyceride (TG) synthesis, esterifying diacylglycerol with fatty acyl-CoA. This reaction is pivotal for dietary fat absorption, lipid droplet formation, and energy storage [2] [7]. Dysregulation of DGAT1 activity is implicated in metabolic disorders, including obesity, hypertriglyceridemia, and type 2 diabetes. GSK2973980A (developmental code) is a novel small-molecule DGAT1 inhibitor discovered by GlaxoSmithKline to modulate this pathway. As of 2025, it remains in preclinical development, with research focused on its therapeutic potential for lipid metabolism disorders [3].
GSK2973980A is a tetralone-derived synthetic molecule with the chemical name (S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid [4] [6]. Its structure features a chiral tetrahydronaphthalene core linked to a pyrazine-carboxamide scaffold, critical for DGAT1 binding.
Table 1: Chemical Identifiers and Properties of GSK2973980A
Property | Value |
---|---|
IUPAC Name | (S)-2-(6-(5-(3-(3,4-Difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |
InChIKey | OTKTZEZTFCAULO-UHFFFAOYSA-N |
Solubility | DMSO-soluble; insoluble in water |
Storage Conditions | Room temperature (recommended) |
GSK2973980A acts as a competitive inhibitor of DGAT1, binding to the enzyme’s active site to block triglyceride synthesis. Biochemical assays demonstrate an IC₅₀ of 3 nM against human DGAT1, with similar potency in rodent isoforms (IC₅₀ = 13 nM in rats). The compound exhibits slow dissociation kinetics, indicating prolonged target engagement [1] [8].
Table 2: In Vitro Activity Profile of GSK2973980A
Assay System | IC₅₀ Value | Key Observation |
---|---|---|
Human DGAT1 enzymatic | 3.3 nM | Dose-dependent TG synthesis inhibition |
Rat DGAT1 enzymatic | 13 nM | Cross-species reactivity |
Human DGAT2 | >10 µM | >3,000-fold selectivity vs. DGAT1 |
ACAT1/ACAT2 (SOAT1/2) | >10 µM | No significant inhibition |
Postprandial Hypertriglyceridemia:In murine models, oral administration of GSK2973980A (0.088–1 mg/kg) reduced plasma triglycerides by 60–80% following a corn oil challenge. This effect correlated with impaired intestinal fat absorption and increased fecal lipid excretion [2] [4].
Diet-Induced Obesity:High-fat-diet-fed mice treated subcutaneously with GSK2973980A (10 mg/kg, 14 days) showed:
GSK2973980A exhibits exceptional selectivity across diverse assays:
The tetralone scaffold of GSK2973980A was optimized to address genotoxicity risks associated with precursor anilines:
Key Structural Modifications:
Table 3: Critical Structural Elements and Their Impact on Activity
Structural Feature | Role in Bioactivity |
---|---|
(S)-Trifluoroethyl group | Enhanced target affinity; reduced oxidative metabolism |
Pyrazine-carboxamide | Eliminated Ames test positivity; retained potency |
Acetic acid side chain | Improved solubility and pharmacokinetics |
3,4-Difluorophenyl urea | Optimal hydrophobic binding to DGAT1 |
GSK2973980A’s efficacy in preclinical obesity and hypertriglyceridemia models positions it as a candidate for:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4